molecular formula C7H4O4 B13967105 4-Hydroxy-1,3-benzodioxol-2-one CAS No. 6249-25-8

4-Hydroxy-1,3-benzodioxol-2-one

Cat. No.: B13967105
CAS No.: 6249-25-8
M. Wt: 152.10 g/mol
InChI Key: GUFBCFUTLOKYBX-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by a hydroxyl group at the 4-position and a lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,3-benzodioxol-2-one typically involves the reaction of catechol with carbon dioxide in the presence of a base, followed by cyclization to form the lactone ring. One common method includes the use of sodium hydroxide (NaOH) as a base and methanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-benzodioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1,3-benzodioxol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This interaction is facilitated by the compound’s ability to bind to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-nitro-1,3-benzodioxol-2-one: Similar structure with a nitro group at the 5-position.

    1,3-Benzodioxol-2-one: Lacks the hydroxyl group at the 4-position.

    1,3-Benzodioxole: Parent compound without the lactone ring

Uniqueness

4-Hydroxy-1,3-benzodioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

6249-25-8

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

4-hydroxy-1,3-benzodioxol-2-one

InChI

InChI=1S/C7H4O4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H

InChI Key

GUFBCFUTLOKYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)O2)O

Origin of Product

United States

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